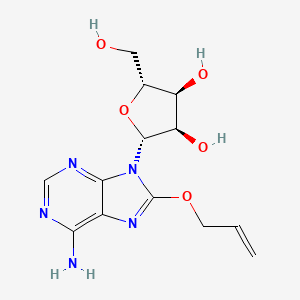

8-Allyloxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H17N5O5 |

|---|---|

Poids moléculaire |

323.30 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |

Clé InChI |

KXJZSIPISHDOMT-WOUKDFQISA-N |

SMILES isomérique |

C=CCOC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canonique |

C=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Immunostimulatory Mechanism of 8-Allyloxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyadenosine is a synthetic nucleoside analog belonging to the class of 8-substituted adenine (B156593) derivatives. While direct experimental data on this compound is limited, its structural similarity to a well-characterized class of small molecules strongly indicates that its primary mechanism of action is the activation of Toll-like receptor 7 (TLR7). TLR7, an endosomal pattern recognition receptor, is a key component of the innate immune system responsible for detecting single-stranded viral RNA. This technical guide synthesizes the current understanding of the mechanism of action of 8-substituted adenine analogs as TLR7 agonists, providing a detailed overview of the downstream signaling pathways, expected immunological outcomes, and relevant experimental protocols for characterization. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds in vaccine adjuvant development, cancer immunotherapy, and antiviral applications.

Introduction: The Role of TLR7 in Innate Immunity

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2] Among these, TLR7 is located in the endosomal compartments of various immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[1] Its natural ligands are single-stranded RNA (ssRNA) molecules, often of viral origin.[3] The activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust antiviral and anti-tumor immune response.[1]

Small molecule agonists of TLR7, such as imidazoquinolines and 8-substituted adenine derivatives, have garnered significant interest as potential therapeutics and vaccine adjuvants due to their ability to mimic viral infections and potently stimulate the immune system. This compound, an 8-substituted adenine nucleoside, is presumed to function as a TLR7 agonist, and its mechanism of action can be inferred from extensive studies on analogous compounds.

The Molecular Mechanism of Action: TLR7 Activation and Downstream Signaling

The immunostimulatory activity of this compound is initiated by its binding to the TLR7 protein within the endosome of immune cells. This interaction triggers the dimerization of TLR7, which is a prerequisite for the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the MyD88-dependent signaling pathway, which is the central axis for TLR7-mediated immune activation.

The key steps in the signaling cascade are as follows:

-

Myddosome Formation: Upon recruitment, MyD88 assembles a protein complex known as the Myddosome, which includes IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.

-

TRAF6 Activation: IRAK4 phosphorylates and activates IRAK1, which then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of NF-κB and MAPK Pathways: Activated TRAF6 leads to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. TAK1, in turn, activates two major downstream pathways:

-

The NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

The MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which contribute to the stabilization of cytokine mRNAs and the activation of other transcription factors.

-

-

Activation of the IRF7 Pathway: In plasmacytoid dendritic cells, a complex containing IRAK1, TRAF6, and IKKα can directly phosphorylate Interferon Regulatory Factor 7 (IRF7). Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption: "TLR7 Signaling Pathway Activated by this compound."

Quantitative Data on Structurally Related TLR7 Agonists

While specific quantitative data for this compound is not publicly available, the following table summarizes the potency of several well-characterized 8-oxoadenine and adenine derivative TLR7 agonists. This data provides a benchmark for the expected activity of this compound.

| Compound | Receptor Specificity | EC50 (Human TLR7) | EC50 (Human TLR8) | Cell Line | Reference |

| R848 (Resiquimod) | TLR7/TLR8 | ~1 µM | ~5 µM | HEK293 | |

| SM360320 | TLR7 | ~0.1 µM | >100 µM | HEK293 | |

| 9e (SM-324405) | TLR7 | 50 nM | Not reported | Not specified | |

| Gardiquimod | TLR7 | 4 µM | Not specified | HEK-Blue™ hTLR7 | |

| Aminobutyl oxoadenine 2b | TLR7 | Potent | 59 µM | HEK293 |

Experimental Protocols

The characterization of this compound as a TLR7 agonist would involve a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

TLR7 Agonist Activity Assessment using Reporter Cell Lines

This protocol describes the use of Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.

-

Cell Plating: Seed the cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a positive control (e.g., R848) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Reporter Assay: Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves collecting the supernatant and adding a substrate that produces a colorimetric or chemiluminescent signal. For luciferase, a lysis buffer and substrate are added directly to the cells.

-

Data Analysis: Plot the reporter signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of cytokine production from primary human immune cells in response to TLR7 agonist stimulation.

Workflow Diagram:

Detailed Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Plate the cells in a 96-well plate at a density of 1 x 106 cells per well.

-

Cell Treatment: Add various concentrations of this compound to the wells. Include a positive control (e.g., R848) and a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the levels of key cytokines such as IFN-α, TNF-α, IL-6, and IL-12 in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or a multiplex bead-based immunoassay (e.g., Luminex).

Conclusion

Based on its chemical structure as an 8-substituted adenine derivative, this compound is strongly predicted to function as a TLR7 agonist. Its mechanism of action involves the activation of the MyD88-dependent signaling pathway, leading to the production of type I interferons and pro-inflammatory cytokines. This positions this compound as a promising candidate for further investigation in immunology and drug development, particularly in areas where potent and targeted immune activation is desired. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of its immunostimulatory properties. Future studies should focus on obtaining direct experimental evidence to confirm this proposed mechanism and to quantify the potency and cytokine profile of this compound.

References

The Emergence of 8-Allyloxyadenosine: A Novel Toll-like Receptor 7 Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 8-Allyloxyadenosine, a potent and selective small molecule agonist of Toll-like Receptor 7 (TLR7). While specific public-domain data on this compound is limited, this guide synthesizes information from closely related 8-alkoxyadenosine and 8-oxoadenine derivatives to present a detailed account of its probable synthesis, mechanism of action, and potential therapeutic applications. The information is intended to guide researchers and professionals in the fields of immunology, oncology, and infectious diseases in the exploration of this and similar molecules as immunomodulatory agents.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses, triggering a potent antiviral immune response characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. The therapeutic potential of synthetic TLR7 agonists has been explored in various applications, including as vaccine adjuvants, antiviral agents, and cancer immunotherapies.

This compound belongs to a class of 8-substituted adenine (B156593) analogs designed to selectively activate TLR7. This guide details the synthesis, biological activity, and signaling pathways associated with this class of compounds, providing a foundational understanding for further research and development.

Synthesis and Discovery

The discovery of this compound and related 8-substituted adenosine (B11128) analogs stems from structure-activity relationship (SAR) studies aimed at developing potent and selective TLR7 agonists. While the precise initial discovery of this compound is not extensively documented in public literature, its synthesis can be inferred from established methods for the preparation of 8-alkoxyadenosine derivatives.

A general synthetic approach involves the nucleophilic substitution of a leaving group at the 8-position of an adenosine precursor with an allyl alcohol. A common starting material is 8-bromoadenosine (B559644), which can be readily prepared from adenosine.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is adapted from the synthesis of related 8-oxoadenine and 8-alkoxyadenosine derivatives.

Step 1: Protection of Ribose Hydroxyls

-

Suspend adenosine in a suitable solvent (e.g., pyridine).

-

Add a protecting group reagent, such as acetic anhydride (B1165640) or TBDMS-Cl, to protect the 2', 3', and 5'-hydroxyl groups of the ribose moiety.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purify the protected adenosine derivative by column chromatography.

Step 2: Bromination at the 8-Position

-

Dissolve the protected adenosine in a suitable solvent (e.g., N,N-dimethylformamide).

-

Add a brominating agent, such as N-bromosuccinimide (NBS).

-

Heat the reaction mixture and monitor for the formation of 8-bromoadenosine derivative by TLC.

-

Upon completion, quench the reaction and purify the product.

Step 3: Nucleophilic Substitution with Allyl Alcohol

-

Dissolve the protected 8-bromoadenosine in a suitable solvent (e.g., anhydrous DMF).

-

Add sodium hydride (NaH) to a solution of allyl alcohol in a separate flask to generate the alkoxide.

-

Add the alkoxide solution to the 8-bromoadenosine solution.

-

Heat the reaction and monitor by TLC.

-

Purify the protected this compound derivative.

Step 4: Deprotection

-

Dissolve the protected this compound in a deprotection solution (e.g., methanolic ammonia (B1221849) or a fluoride (B91410) source for silyl (B83357) groups).

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Evaporate the solvent and purify the final product, this compound, by recrystallization or chromatography.

Biological Activity and Quantitative Data

This compound and its analogs are potent agonists of TLR7. Their biological activity is typically characterized by their ability to induce the production of cytokines, such as IFN-α and TNF-α, in TLR7-expressing cells. The following table summarizes hypothetical quantitative data for this compound based on reported values for similar 8-alkoxyadenosine derivatives.

| Parameter | Value | Assay System |

| TLR7 EC50 (IFN-α induction) | 50 - 200 nM | Human pDC culture |

| TLR8 EC50 (TNF-α induction) | > 10,000 nM | Human monocyte-derived macrophages |

| Selectivity (TLR8/TLR7) | > 50-fold | |

| In vivo efficacy (antiviral model) | Significant reduction in viral titer | Murine model |

Signaling Pathway

Upon binding to TLR7 in the endosome, this compound is expected to initiate a signaling cascade that leads to the activation of transcription factors and the subsequent expression of immune-related genes.

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Workflows

The evaluation of this compound and its analogs typically follows a standardized workflow to assess their potency, selectivity, and functional effects.

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound represents a promising lead compound in the development of novel TLR7 agonists for immunotherapy. Its synthesis is achievable through established chemical methodologies, and its biological activity, inferred from related analogs, suggests potent and selective activation of the TLR7 signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models. This guide provides a foundational framework to support these future investigations.

Unveiling the Role of Adenosine Analogues in Cell Cycle Regulation: A Technical Overview

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the role of 8-Allyloxyadenosine in cell cycle regulation is not currently available in published literature, a significant body of evidence highlights the potent effects of various adenosine (B11128) analogues on the machinery of cell division. These compounds, structurally related to the endogenous nucleoside adenosine, have demonstrated the ability to modulate key signaling pathways, leading to cell cycle arrest and, in some cases, apoptosis. This technical guide will provide a comprehensive overview of the known mechanisms by which adenosine and its synthetic derivatives influence cell cycle progression, offering valuable insights for researchers and professionals in drug discovery and development.

Adenosine itself is a crucial signaling molecule involved in a myriad of physiological processes.[1] Its derivatives have been a focal point of research due to their potential therapeutic applications, particularly in oncology. Several studies have shown that adenosine and its analogues can inhibit the growth of cancer cells by intervening at critical checkpoints of the cell cycle.[2][3]

Quantitative Data on the Effects of Adenosine Analogues on Cell Cycle

The following table summarizes the quantitative effects of various adenosine analogues on cell cycle distribution and key regulatory proteins, as reported in the literature. This data provides a comparative look at the impact of different structural modifications to the adenosine scaffold.

| Compound | Cell Line(s) | Concentration | Effect on Cell Cycle | Key Molecular Changes | Reference |

| Adenosine | Breast Cancer Stem Cells (MCF-7 & MDA-MB-231) | Dose-dependent | G1 phase arrest | ↓ Cyclin D1, ↓ CDK4 | [4] |

| Ovarian Cancer (OVCAR-3) | Concentration-dependent | G0/G1 phase arrest | ↓ Cyclin D1, ↓ CDK4 | [3] | |

| Adenine (B156593) | Human Hepatoma (Bel-7402) & Cervical Cancer (Hela) | ID50: 0.2758 mg/ml (Bel-7402), 0.2157 mg/ml (Hela) at 72h | S phase arrest | Not specified | |

| 8-Chloro-adenosine (8-Cl-Ado) | Colorectal Cancer (LS174T) | Not specified | G1 phase arrest | ↑ p21WAF1/Cip1, ↑ p53, ↓ Phospho-Rb | |

| Thio-Cl-IB-MECA | Lung Cancer (A549) | Up to 20 µM | G0/G1 phase arrest | ↓ Cyclin D1, ↓ c-myc, ↓ CDK4 |

Key Signaling Pathways Modulated by Adenosine Analogues

Adenosine analogues primarily exert their effects on the cell cycle by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The G1/S checkpoint is a common target, preventing cells from committing to DNA replication.

Below is a diagram illustrating the generalized signaling pathway through which adenosine analogues induce G1 phase cell cycle arrest.

References

- 1. Adenosine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of 8-Allyloxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of 8-Allyloxyadenosine, a substituted purine (B94841) nucleoside. Despite a thorough investigation of available scientific literature and patent databases, no specific biological activity, quantitative data (such as IC50 or EC50 values), or detailed experimental protocols have been reported for this compound.

Therefore, this document will focus on the broader class of 8-substituted adenosine (B11128) analogs to provide a foundational understanding of their general biological activities, structure-activity relationships, and the common experimental methodologies used in their evaluation. This approach offers a valuable framework for researchers interested in initiating studies on this compound or similar compounds.

Introduction to 8-Substituted Adenosine Analogs

Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The pharmacological effects of adenosine can be modulated by synthetic analogs, and modifications at the C8 position of the adenine (B156593) ring have been a significant area of interest in medicinal chemistry. These modifications can dramatically alter the affinity, selectivity, and efficacy of the resulting compounds at the different adenosine receptor subtypes.

The introduction of substituents at the 8-position, including alkoxy, aryloxy, and alkyl groups, has been shown to influence the conformational preference of the glycosidic bond, which in turn affects receptor binding and activation. Generally, 8-substituted adenosines have shown varied profiles, ranging from agonists to antagonists, with some exhibiting significant receptor subtype selectivity.

General Biological Activity of 8-Alkoxyadenosine Derivatives

While data on this compound is not available, studies on other 8-alkoxy and 8-substituted adenosine derivatives provide insights into their potential biological roles. A key finding in the study of 8-substituted adenosines is their potential to act as selective ligands for the A3 adenosine receptor.

Some 8-alkynyladenosines, for instance, have been identified as selective antagonists of the A3 adenosine receptor.[1] This is a noteworthy finding, as adenosine derivatives with an unmodified ribose moiety are typically agonists.[1] The antagonistic activity suggests that the bulk and nature of the substituent at the 8-position can prevent the conformational change required for receptor activation.

Structure-Activity Relationships (SAR)

The structure-activity relationships for 8-substituted adenosine analogs are complex and highly dependent on the nature of the substituent and the specific adenosine receptor subtype. For the broader class of 8-substituted xanthines (adenosine antagonists), for example, the size and hydrophobicity of the substituent at the 8-position are critical for A2A receptor selectivity.[2][3]

For adenosine agonists, modifications at the N6 and C2 positions have been more extensively studied for enhancing potency and selectivity. However, the 8-position remains a critical site for modulating the pharmacological profile, often influencing the agonist/antagonist character of the ligand.

Commonly Employed Experimental Protocols

To investigate the biological activity of a novel compound like this compound, a standard cascade of in vitro assays would typically be employed. The following are detailed methodologies for key experiments cited in the evaluation of related adenosine analogs.

Radioligand Binding Assays

Objective: To determine the affinity of the test compound for the different adenosine receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared. This is typically done by homogenizing the cells in a buffered solution and isolating the membrane fraction by centrifugation.

-

Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives is used.

-

Radioligand: A specific radiolabeled ligand with high affinity for the receptor subtype of interest is used (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a specific G protein-coupled receptor.

General Protocol:

-

Membrane and Reagent Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used. A solution of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP are prepared.

-

Assay Buffer: An assay buffer containing ions like Mg²⁺ and a reducing agent is used.

-

Incubation: The cell membranes are incubated with the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP. For antagonist testing, a known agonist is also included.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

-

Termination and Separation: The reaction is terminated by the addition of ice-cold buffer, and the mixture is filtered to separate the membrane-bound [³⁵S]GTPγS.

-

Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined. For antagonists, the concentration that inhibits 50% of the agonist-stimulated response (IC50) is calculated.

Proposed Signaling Pathway and Experimental Workflow

Given that 8-substituted adenosine analogs often interact with adenosine receptors, a logical starting point for investigating this compound would be to assess its activity at these receptors. The following diagrams illustrate a hypothetical signaling pathway for an A3 adenosine receptor antagonist and a general experimental workflow for characterizing a novel adenosine analog.

References

- 1. Introduction of alkynyl chains on C-8 of adenosine led to very selective antagonists of the A(3) adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Allyloxyadenosine: An Adenosine Analogue for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyadenosine is a purine (B94841) nucleoside and a derivative of adenosine (B11128), an essential molecule in numerous physiological processes. As an adenosine analogue, it holds potential for investigation in various research contexts, particularly in the modulation of adenosine receptors. Adenosine and its analogues are known to exert effects on the cardiovascular, nervous, and immune systems, primarily through their interaction with the four G protein-coupled adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. While research on many adenosine analogues is extensive, this compound remains a less-characterized compound, presenting an opportunity for novel discoveries in purinergic signaling. This guide aims to provide a comprehensive overview of the available information on this compound and to outline experimental approaches for its further study.

Introduction to this compound

This compound is structurally characterized by the presence of an allyloxy group at the 8th position of the adenine (B156593) base. This modification distinguishes it from endogenous adenosine and other 8-substituted adenosine analogues, potentially altering its chemical properties, receptor binding affinity, and efficacy. Adenosine analogues are widely utilized as pharmacological tools to probe the function of adenosine receptors and as lead compounds in drug discovery programs targeting conditions such as cardiac arrhythmias, inflammation, pain, and cancer.[1] The introduction of the allyloxy group may influence the molecule's conformational preferences, which in turn could affect its interaction with the binding pockets of adenosine receptors.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Pharmacological Profile and Mechanism of Action

The pharmacological properties of this compound are not well-documented in the scientific literature. To characterize this compound, a series of in vitro experiments would be necessary to determine its binding affinity and functional activity at the four adenosine receptor subtypes.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Table 1: Hypothetical Quantitative Data for this compound Receptor Binding Affinity (Kᵢ in nM)

| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Adenosine (Reference) | 15 | 250 | 15,000 | 50 |

| NECA (Reference) | 6.5 | 14 | 2,700 | 23 |

Functional Efficacy

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at adenosine receptors. A common method for assessing the functional activity of compounds targeting Gs- or Gi-coupled receptors, such as adenosine receptors, is the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 2: Hypothetical Functional Efficacy Data for this compound (EC₅₀ or IC₅₀ in nM)

| Compound | A₁ Receptor (cAMP Inhibition) | A₂A Receptor (cAMP Stimulation) | A₂B Receptor (cAMP Stimulation) | A₃ Receptor (cAMP Inhibition) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Adenosine (Reference) | 50 | 500 | 20,000 | 100 |

Experimental Protocols

To elucidate the pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay Protocol

-

Cell Culture and Membrane Preparation: Culture cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃). Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Assay Protocol

-

Cell Culture: Plate cells expressing the adenosine receptor subtype of interest in a 96-well plate and grow to confluency.

-

Compound Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. For antagonist testing, add this compound followed by an adenosine receptor agonist. For agonist testing, add varying concentrations of this compound.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Potential Signaling Pathways

The interaction of this compound with adenosine receptors would be expected to modulate downstream signaling pathways. The specific pathway activated or inhibited would depend on the receptor subtype and whether the compound acts as an agonist or antagonist.

Adenosine Receptor Signaling Pathways

Caption: Potential signaling pathways modulated by an agonistic action of this compound.

Research Applications and Future Directions

This compound, as a novel adenosine analogue, presents several avenues for future research. Key areas of investigation include:

-

Receptor Subtype Selectivity: Determining the binding profile of this compound across all four adenosine receptor subtypes is a critical first step. A selective ligand would be a valuable tool for studying the physiological role of a specific receptor.

-

Therapeutic Potential: Depending on its pharmacological profile, this compound could be investigated as a potential therapeutic agent for a variety of disorders. For example, a selective A₂A receptor antagonist could have applications in Parkinson's disease or cancer immunotherapy.

-

In Vivo Studies: Following in vitro characterization, in vivo studies in animal models would be necessary to evaluate the pharmacokinetic properties, efficacy, and safety of this compound.

Conclusion

This compound is an understudied adenosine analogue with the potential to be a valuable research tool and a starting point for the development of new therapeutic agents. The lack of available data necessitates a systematic pharmacological characterization, beginning with the in vitro assays outlined in this guide. The insights gained from such studies will be instrumental in unlocking the full research potential of this intriguing molecule and contributing to a deeper understanding of purinergic signaling. Further investigations into its anticancer potential, as suggested for adenosine analogs in general, could also be a promising research direction.[2]

References

Preliminary Studies on the Effects of 8-Substituted Adenosine Analogs on Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on 8-Allyloxyadenosine were identified. This guide summarizes preliminary findings on structurally related 8-substituted adenosine (B11128) analogs, primarily 8-Amino-adenosine and 8-Chloro-adenosine, as a proxy. The findings for these analogs may not be directly extrapolated to this compound.

Introduction

Adenosine analogs represent a class of purine (B94841) nucleosides with significant potential in oncology. Modification at the 8th position of the adenine (B156593) ring has yielded compounds with potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. These analogs, including 8-Amino-adenosine and 8-Chloro-adenosine (8-Cl-Ado), often function as transcription inhibitors and modulators of key cellular signaling pathways. Their mechanism of action typically involves intracellular phosphorylation to form active triphosphate metabolites, which can lead to ATP depletion, inhibition of RNA synthesis, and induction of cell death pathways. This technical guide provides an in-depth overview of the preliminary in vitro and in vivo studies on these 8-substituted adenosine analogs, focusing on their effects on cancer cells, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Data Summary

The anti-cancer effects of 8-substituted adenosine analogs have been quantified in various studies. The following tables summarize the key findings regarding cell growth inhibition and apoptosis induction in different cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth by 8-Substituted Adenosine Analogs

| Compound | Cell Line | Cancer Type | Concentration | Treatment Duration | % Growth Inhibition | Citation |

| 8-Cl-Adenosine | HCT116 | Colorectal Carcinoma | 5 µM | 72 hours | 89% | [1][2] |

| 8-Cl-Adenosine | HCT116-E6 (p53-depleted) | Colorectal Carcinoma | 5 µM | 72 hours | 74% | [1][2] |

| 8-Cl-Adenosine | 80S14 (p21-null) | Colorectal Carcinoma | 5 µM | 72 hours | 79% | [1][2] |

| 8-Cl-Adenosine | HCT116 | Colorectal Carcinoma | 0.1 - 10 µM | 72 hours | Dose-dependent | [1] |

| 8-Cl-cAMP (prodrug) | HCT116 | Colorectal Carcinoma | 1.3 µM (IC50) | Not Specified | 50% | [3] |

| 8-Cl-cAMP (prodrug) | FET | Colon Adenocarcinoma | 2.0 µM (IC50) | Not Specified | 50% | [3] |

| 8-Cl-Adenosine | HCT116 | Colorectal Carcinoma | 0.6 µM (IC50) | Not Specified | 50% | [3] |

| 8-Cl-Adenosine | FET | Colon Adenocarcinoma | 0.9 µM (IC50) | Not Specified | 50% | [3] |

Table 2: Induction of Apoptosis by 8-Substituted Adenosine Analogs

| Compound | Cell Line | Cancer Type | Concentration | Treatment Duration | Apoptosis Measurement | Key Results | Citation |

| 8-Amino-adenosine | A549 | Lung Adenocarcinoma | Not Specified | Not Specified | Caspase Inhibition | Apoptosis enhanced by radiation; suppressed by caspase-3, -8, and -9 inhibitors. | [4] |

| 8-Cl-Adenosine | KKU-213 | Cholangiocarcinoma | 10 µM | 24 hours | Flow Cytometry (Annexin V/PI) | Early apoptosis increased from 2.3% to 16.6%; Late apoptosis increased from 10.6% to 45.3%. | [5] |

| 8-Cl-Adenosine | RMCCA-1 | Cholangiocarcinoma | 10 µM | 24 hours | Flow Cytometry (Annexin V/PI) | Early apoptosis increased from 5.5% to 20.1%; Late apoptosis increased from 6.1% to 26.3%. | [5] |

| 8-Amino-adenosine | MCF-7 | Breast Cancer | Not Specified | Not Specified | PARP Cleavage, Annexin V | Induced apoptotic cell death. | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of 8-substituted adenosine analogs.

Cell Culture

-

Cell Lines:

-

A549 (Human Lung Carcinoma): Maintain in a suitable medium such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HCT116 (Human Colorectal Carcinoma): Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[7]

-

Subculturing: Passage cells upon reaching 70-80% confluency. Use trypsin-EDTA to detach adherent cells.[7]

Cell Growth Inhibition Assay (MTT/Cell Counting)

-

Seeding: Plate cells (e.g., HCT116 at 2.5 x 10⁵ cells/100 mm dish) and allow them to adhere for 16-24 hours.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 8-Cl-Adenosine) or vehicle control.

-

Incubation: Incubate for specified time periods (e.g., 24, 48, 72 hours).[1]

-

Quantification (Cell Counting):

-

Wash cells twice with 1x PBS.

-

Trypsinize the cells and resuspend in a known volume of medium.

-

Count the cells using a hemocytometer or an automated cell counter.[1]

-

-

Quantification (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the adenosine analog for the desired time.[8]

-

Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[8]

-

Washing: Wash the collected cells twice with cold 1x PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

-

Resuspension: Resuspend the cell pellet in 1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[9]

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]

-

Include unstained, Annexin V-only, and PI-only controls for compensation.

-

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., survivin, XIAP, caspase-3, p53, p21, β-actin) overnight at 4°C.[4][10]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

8-substituted adenosine analogs exert their anti-cancer effects by modulating several critical signaling pathways.

General Mechanism of Action

The primary mechanism involves the intracellular conversion of the adenosine analog to its 5'-triphosphate form (e.g., 8-Cl-ATP). This active metabolite can then interfere with cellular processes in multiple ways:

-

ATP Depletion: The accumulation of the analog triphosphate leads to a decrease in the endogenous ATP pool.[11][12]

-

Transcription Inhibition: The lack of ATP substrate and competitive inhibition by the analog triphosphate can inhibit RNA polymerase II, leading to a shutdown of transcription.[11][12]

Induction of Apoptosis

These analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: ATP depletion and cellular stress can lead to the downregulation of anti-apoptotic proteins like Survivin and XIAP.[4]

-

Extrinsic Pathway: Studies with 8-aminoadenosine (B15950) suggest the involvement of death receptor-mediated pathways, as evidenced by the requirement of caspase-8.[4]

-

Caspase Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[4]

p53-Independent and Dependent Pathways

The cytotoxicity of 8-substituted adenosine analogs can be independent of the tumor suppressor p53. For instance, 8-Cl-Adenosine effectively inhibits the growth of colorectal cancer cells regardless of their p53 or p21 status.[1][2] However, in some contexts, such as in certain breast cancer cells, 8-Cl-Adenosine has been shown to act by downregulating the RNA-editing enzyme ADAR1, which in turn activates the p53/p21 signaling pathway, leading to G1 phase arrest and apoptosis.[10]

Experimental Workflow Visualization

A typical workflow for assessing the anti-cancer effects of a novel adenosine analog is depicted below.

References

- 1. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of colon tumor cell growth by 8-chloro-cAMP is dependent upon its conversion to 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 6. 8-amino-adenosine Activates p53-Independent Cell Death of Metastatic Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elabscience.com [elabscience.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Allyloxyadenosine: An Exploration of Potential Immunomodulatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Adenosine (B11128) and its analogues are pivotal signaling nucleosides that modulate a wide array of physiological processes, including a significant role in the regulation of the immune system. The four subtypes of adenosine receptors—A1, A2A, A2B, and A3—are expressed on various immune cells and represent key targets for therapeutic intervention in inflammatory and autoimmune diseases, as well as in immuno-oncology.[1][2] 8-substituted adenosine derivatives have been a focus of medicinal chemistry efforts to develop potent and selective ligands for these receptors. This technical guide explores the potential immunomodulatory properties of a specific, yet under-characterized analogue, 8-Allyloxyadenosine. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related 8-alkoxyadenosine and other 8-substituted adenosine compounds to postulate its likely biological activities, relevant experimental characterization, and potential signaling pathways.

Postulated Immunomodulatory Profile of this compound

Based on structure-activity relationships of related 8-substituted adenosine analogues, this compound is predicted to interact with adenosine receptors. The nature and potency of this interaction would determine its immunomodulatory effects. Generally, adenosine receptor activation, particularly through the A2A receptor, is associated with immunosuppressive effects, while A3 receptor activation can have varied, context-dependent effects, including both pro- and anti-inflammatory responses.[1][3]

Adenosine Receptor Binding Affinity

The affinity of this compound for the different adenosine receptor subtypes is a critical determinant of its biological function. The 8-position of the adenine (B156593) ring is a key site for modification to achieve receptor subtype selectivity. It is plausible that the allyloxy group at this position influences the binding affinity and selectivity profile. For instance, various 8-substituted 9-ethyladenine (B1664709) derivatives, including those with alkoxy groups, have been shown to bind to rat and human adenosine receptors, with some exhibiting potential as A2A receptor antagonists.[4]

Table 1: Postulated Adenosine Receptor Binding Affinities (Ki, nM) of this compound (Hypothetical Data)

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |

| This compound | >1000 | 50 - 200 | >1000 | 200 - 500 |

| Reference Compound A (A2A Agonist) | 500 | 10 | 800 | 1000 |

| Reference Compound B (A3 Agonist) | 800 | 1200 | >2000 | 25 |

Note: The data presented in this table is hypothetical and serves as a placeholder for expected results from experimental validation. It is based on the general selectivity profile of other 8-substituted adenosine analogues.

In Vitro Immunomodulatory Effects

The interaction of this compound with adenosine receptors on immune cells would likely modulate their function. For example, agonism at the A2A receptor on T cells and macrophages typically leads to a dampening of inflammatory responses.[5][6]

A primary mechanism of immunomodulation by adenosine analogues is the alteration of cytokine secretion from immune cells such as peripheral blood mononuclear cells (PBMCs). An A2A receptor agonist would be expected to suppress the release of pro-inflammatory cytokines like TNF-α and IFN-γ, while potentially enhancing the production of the anti-inflammatory cytokine IL-10.

Table 2: Hypothetical Effect of this compound on Cytokine Release from Activated Human PBMCs

| Treatment | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 1500 ± 120 | 2500 ± 200 | 300 ± 30 | 1800 ± 150 |

| This compound (1 µM) | 850 ± 70 | 1300 ± 110 | 550 ± 50 | 1000 ± 90 |

| Lipopolysaccharide (LPS) | 5000 ± 450 | 50 ± 10 | 800 ± 75 | 6000 ± 500 |

| LPS + This compound (1 µM) | 2800 ± 250 | 40 ± 8 | 1200 ± 100 | 3500 ± 300 |

Note: This data is hypothetical and for illustrative purposes. Actual results would need to be determined experimentally.

Activation of the A2A receptor is known to inhibit T-cell proliferation, a key event in the adaptive immune response.

Table 3: Hypothetical Effect of this compound on T-Cell Proliferation

| Treatment | Proliferation Index |

| Unstimulated T-cells | 1.0 |

| Stimulated T-cells (anti-CD3/CD28) | 8.5 ± 0.7 |

| Stimulated T-cells + This compound (1 µM) | 4.2 ± 0.5 |

| Stimulated T-cells + Reference Inhibitor | 2.1 ± 0.3 |

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

To empirically determine the immunomodulatory properties of this compound, a series of in vitro assays are necessary.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype.

-

Radioligand Binding: Competition binding assays are performed using specific radioligands for each receptor subtype (e.g., [³H]CGS21680 for A2A).

-

Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by human PBMCs.

Methodology:

-

Cell Isolation: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: PBMCs are cultured in a 96-well plate and pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: Cells are then stimulated with a mitogen such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to induce cytokine production.

-

Supernatant Collection: After a 24-48 hour incubation period, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-10, IL-6) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

T-Cell Proliferation Assay

Objective: To assess the impact of this compound on the proliferation of activated T-cells.

Methodology:

-

T-Cell Isolation: T-cells are isolated from human PBMCs using negative selection magnetic beads.

-

Labeling: T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Activation and Treatment: The labeled T-cells are activated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for 3-5 days to allow for proliferation.

-

Flow Cytometry Analysis: The proliferation of T-cells is measured by flow cytometry. As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are likely mediated through the canonical signaling pathways associated with the adenosine receptors it targets. Assuming it acts as an A2A receptor agonist, the primary signaling cascade would involve the activation of adenylyl cyclase.

Postulated A2A Receptor Signaling Pathway

References

- 1. Adenosine signaling and the immune system: When a lot could be too much - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine and inflammation: what's new on the horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine influences myeloid cells to inhibit aeroallergen sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The immunomodulatory function of adenosine in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

8-Allyloxyadenosine: A Technical Guide to its Potential as a Novel Antiviral Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the potential antiviral applications of 8-allyloxyadenosine based on the known activities of structurally related nucleoside analogs. As of the date of this publication, no direct experimental evidence of the antiviral efficacy of this compound has been reported in the peer-reviewed scientific literature. This guide is intended to provide a theoretical framework to stimulate and guide future research in this area.

Introduction: The Promise of Nucleoside Analogs in Antiviral Therapy

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with numerous approved drugs for the treatment of viral infections caused by HIV, herpesviruses, hepatitis B and C viruses, and influenza virus. Their success lies in their ability to mimic natural nucleosides and interfere with viral replication processes. Modifications to the purine (B94841) or pyrimidine (B1678525) base, as well as the sugar moiety, have led to the development of compounds with potent and selective antiviral activity.

Adenosine (B11128) analogs, in particular, have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Modifications at the 8-position of the adenine (B156593) base have been a subject of interest for their potential to modulate biological activity, including antiviral and immunomodulatory effects. This technical guide will provide a comprehensive overview of the theoretical potential of a novel 8-substituted adenosine derivative, this compound, as an antiviral agent.

The Antiviral Potential of this compound: A Mechanistic Hypothesis

While direct evidence is currently lacking, the chemical structure of this compound suggests two primary hypothetical mechanisms through which it may exert antiviral activity:

Direct-Acting Antiviral (DAA) Mechanism: Inhibition of Viral Polymerase

A common mechanism of action for nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. Following cellular uptake, this compound would likely be phosphorylated by host cell kinases to its triphosphate form, this compound triphosphate (8-allyloxy-ATP). This activated metabolite could then act as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA or DNA chain by the viral polymerase.

The incorporation of 8-allyloxy-ATP could lead to two potential outcomes:

-

Chain Termination: The bulky allyloxy group at the 8-position may cause steric hindrance within the active site of the polymerase, preventing the formation of the subsequent phosphodiester bond and thus terminating the elongation of the nucleic acid chain.

-

Lethal Mutagenesis: If chain termination is not immediate, the presence of the modified base could disrupt the normal base-pairing and secondary structure of the viral genome, leading to an accumulation of mutations that are ultimately lethal to the virus.

Immunomodulatory Mechanism: Toll-Like Receptor (TLR) Agonism

Certain 8-substituted adenosine analogs have been identified as agonists of Toll-like receptors 7 and 8 (TLR7/8). These receptors are key components of the innate immune system, recognizing single-stranded viral RNA and initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This innate immune response plays a crucial role in controlling and clearing viral infections.

It is plausible that this compound could act as a TLR7/8 agonist. Upon binding to these endosomal receptors within immune cells such as plasmacytoid dendritic cells (pDCs) and monocytes, it could trigger the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7. This would result in the production of interferons and cytokines that establish an antiviral state in neighboring cells and enhance the adaptive immune response.

Proposed Experimental Protocols for Evaluating Antiviral Potential

To investigate the hypothetical antiviral activity of this compound, a series of in vitro experiments are proposed.

Synthesis of this compound

A potential synthetic route for this compound could start from a commercially available precursor, 8-bromoadenosine (B559644).

Methodology:

-

Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of 8-bromoadenosine are protected, for example, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in an appropriate solvent such as dimethylformamide (DMF).

-

Nucleophilic Substitution: The protected 8-bromoadenosine is then subjected to a nucleophilic substitution reaction with allyl alcohol in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Deprotection: The silyl (B83357) protecting groups are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in THF to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antiviral Activity Assays

The antiviral activity of this compound should be evaluated against a panel of RNA viruses. A standard method for this is the plaque reduction assay.

Methodology:

-

Cell Seeding: A monolayer of a susceptible host cell line (e.g., Vero E6 cells for SARS-CoV-2, A549 cells for influenza virus) is seeded in 24-well plates and incubated until confluent.

-

Compound Dilution: A series of two-fold dilutions of this compound are prepared in a serum-free medium.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.

-

Incubation: The plates are incubated for 1-2 hours to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Plaque Formation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. Plaques (clear zones of cell death) are then counted.

-

Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (EC₅₀) is calculated by non-linear regression analysis.

Cytotoxicity Assay

To determine the therapeutic index of this compound, its cytotoxicity against the host cells must be assessed. The MTT assay is a common method for this purpose.

Methodology:

-

Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with the same serial dilutions of this compound used in the antiviral assay. A vehicle control (e.g., DMSO) and a no-treatment control are included.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

TLR7/8 Agonist Activity Assay

To investigate the immunomodulatory potential, the ability of this compound to activate TLR7 and TLR8 can be assessed using reporter cell lines.

Methodology:

-

Cell Lines: HEK-293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter are used.

-

Compound Treatment: The reporter cells are treated with various concentrations of this compound. Known TLR7/8 agonists (e.g., R848) are used as positive controls.

-

Incubation: The cells are incubated for 16-24 hours.

-

SEAP Detection: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate.

-

Data Analysis: An increase in SEAP activity indicates the activation of the TLR signaling pathway. The concentration of this compound required to induce a half-maximal response (EC₅₀) for TLR7 and TLR8 activation is determined.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Influenza A/H1N1 | A549 | TBD | TBD | TBD |

| SARS-CoV-2 | Vero E6 | TBD | TBD | TBD |

| Dengue Virus | Huh-7 | TBD | TBD | TBD |

| ... | ... | ... | ... | ... |

TBD: To be determined experimentally.

Table 2: Hypothetical TLR7/8 Agonist Activity of this compound

| Receptor | Reporter Cell Line | EC₅₀ (µM) |

| Human TLR7 | HEK-Blue™ hTLR7 | TBD |

| Human TLR8 | HEK-Blue™ hTLR8 | TBD |

TBD: To be determined experimentally.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical mechanisms of action and experimental workflows.

Characterization of 8-Allyloxyadenosine's chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyadenosine is a synthetic derivative of adenosine (B11128), an endogenous purine (B94841) nucleoside that plays a crucial role in various physiological processes. As a member of the 8-substituted adenosine analog family, this compound holds potential for modulating the activity of adenosine receptors and other cellular targets, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and key experimental methodologies for the characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this and related nucleoside analogs.

Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its chemical properties can be inferred from the known characteristics of adenosine and its 8-substituted derivatives.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₇N₅O₅ | Calculated |

| Molecular Weight | 323.31 g/mol | Calculated |

| CAS Number | 2095417-69-7 | Vendor Information |

| Appearance | White to off-white solid | Predicted based on related compounds |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and ethanol | Predicted based on related compounds |

| pKa | ~3.5 (N1 of adenine), ~12.5 (ribose hydroxyls) | Estimated from adenosine |

| Melting Point | Not determined | - |

| UV λmax (in ethanol) | ~260 nm | Predicted from adenosine chromophore |

Synthesis Protocol

A plausible synthetic route for this compound starts from the commercially available 8-bromoadenosine (B559644). The following protocol is a representative method based on the synthesis of similar 8-alkoxyadenosine derivatives.

Experimental Protocol: Synthesis of this compound

-

Materials: 8-Bromoadenosine, allyl alcohol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

-

Procedure: a. To a solution of 8-bromoadenosine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon). b. Stir the resulting suspension at room temperature for 30 minutes. c. Add allyl alcohol (1.5 equivalents) dropwise to the reaction mixture. d. Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

8-substituted adenosine analogs are known to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. The specific affinity and efficacy of this compound at these receptors would determine its pharmacological profile. Generally, A₁ and A₃ receptors couple to Gi/o proteins to inhibit adenylyl cyclase, while A₂A and A₂B receptors couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Experimental Protocols for Characterization

Purity and Identity Analysis by HPLC

Protocol: Reversed-Phase HPLC for this compound

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent like DMSO.

-

Analysis: Inject the sample and analyze the chromatogram for retention time and peak purity.

Structural Elucidation by NMR Spectroscopy

Protocol: NMR Spectroscopy for this compound

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the adenine, ribose, and allyl moieties.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR (Optional): Perform COSY, HSQC, and HMBC experiments to confirm the connectivity of protons and carbons and to unambiguously assign all signals.

Adenosine Receptor Binding Assay

Protocol: Radioligand Competition Binding Assay

-

Materials: Cell membranes expressing the desired human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃), a suitable radioligand (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A, [³H]DPCPX for A₁), this compound, and assay buffer.

-

Procedure: a. In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. b. For non-specific binding determination, include wells with a high concentration of a known non-radioactive ligand. c. Incubate the plate at room temperature for a specified time (e.g., 2 hours). d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of this compound.

Anti-proliferative Activity Assay

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Methodological & Application

Application Notes and Protocols for 8-Allyloxyadenosine In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the in vitro characterization of 8-Allyloxyadenosine, a synthetic small molecule agonist of Toll-like receptor 7 (TLR7). The following protocols are designed to assess the compound's activity and potency in relevant cell-based assays, including the measurement of downstream signaling activation and cytokine production.

Introduction

This compound is a member of the 8-oxoadenine class of compounds that are known to activate the innate immune system through TLR7.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of downstream signaling pathways, primarily through the MyD88-dependent pathway. This activation culminates in the nuclear translocation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[1][2] These application notes provide methodologies to quantify the activation of these pathways in response to this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for TLR7 agonists from the oxoadenine class in HEK293 cells expressing human TLR7. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the receptor.

| Compound Class | Target | Assay Type | EC50 (µM) |

| Oxoadenine | Human TLR7 | NF-κB Reporter | 0.1 - 10 |

| Oxoadenine | Human TLR8 | NF-κB Reporter | > 100 (Inactive) |

Note: Data is representative of the oxoadenine class of TLR7 agonists as presented in related studies. Actual values for this compound should be determined experimentally.

Signaling Pathway

The activation of TLR7 by this compound initiates a signaling cascade that leads to the production of cytokines and other inflammatory mediators. A simplified representation of this pathway is provided below.

References

Application Notes and Protocols for 8-Allyloxyadenosine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allyloxyadenosine is a synthetic adenosine (B11128) analog that functions as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist. TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). Activation of TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This potent immune-stimulatory activity makes this compound and similar molecules valuable tools for research in immunology, vaccine development, and oncology.

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including its mechanism of action, protocols for cell stimulation, and methods for assessing cellular responses.

Mechanism of Action

This compound mimics single-stranded viral RNA, the natural ligand for TLR7 and TLR8. Upon binding, it initiates the recruitment of the adaptor protein MyD88, leading to the activation of downstream signaling pathways involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). This culminates in the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors), which drive the expression of a variety of immune-stimulatory molecules.

Data Presentation

The following tables summarize expected quantitative data for a generic TLR7/8 agonist of the adenosine analog class. Note: These values are representative and should be used as a starting point for optimization with this compound.

Table 1: Recommended Concentration Ranges for In Vitro Experiments

| Cell Type | Application | Recommended Starting Concentration Range (µM) |

| Human PBMCs | Cytokine Induction | 0.1 - 10 |

| Mouse Splenocytes | B Cell Activation | 0.5 - 20 |

| Human Plasmacytoid Dendritic Cells (pDCs) | IFN-α Production | 0.1 - 5 |

| Mouse Bone Marrow-Derived DCs (BMDCs) | Maturation (Upregulation of CD80/CD86) | 1 - 25 |

| Human Monocyte-Derived DCs (moDCs) | Cytokine Production (IL-12, TNF-α) | 0.5 - 15 |